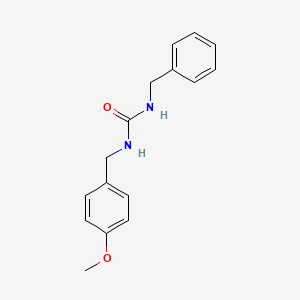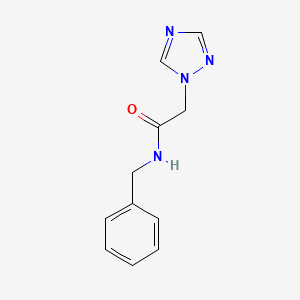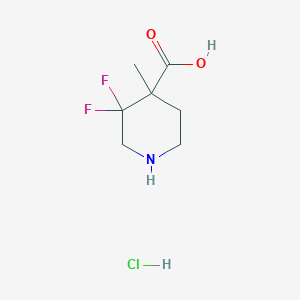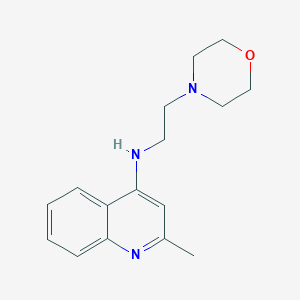![molecular formula C12H11NS B7441160 4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)
4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole, also known as cinnamyl thiazole ketone (CTK), is a chemical compound that has been studied for its potential applications in different fields, including pharmaceuticals, cosmetics, and food industries. CTK is a yellow to brownish liquid with a sweet, floral, and woody odor.
作用机制
The mechanism of action of CTK is not fully understood, but it is believed to involve the inhibition of different enzymes and pathways in the cells. CTK has been shown to inhibit the growth of different bacterial and fungal strains by affecting their cell membranes and metabolic pathways. CTK has also been shown to inhibit the production of different inflammatory mediators, such as cytokines and prostaglandins, by affecting the signaling pathways in the cells. CTK has also been shown to induce apoptosis, or programmed cell death, in different cancer cells by affecting their mitochondrial function and DNA synthesis.
Biochemical and Physiological Effects
CTK has been shown to exhibit different biochemical and physiological effects, depending on the concentration and exposure time. CTK has been shown to induce oxidative stress and DNA damage in different cells at high concentrations and long exposure times. CTK has also been shown to affect the expression of different genes and proteins in the cells, leading to changes in cell proliferation, differentiation, and apoptosis. CTK has also been shown to affect the immune system by modulating the production of different cytokines and chemokines.
实验室实验的优点和局限性
CTK has several advantages for lab experiments, including its low toxicity, stability, and solubility in different solvents. CTK is also relatively easy to synthesize and purify, making it accessible for different research groups. However, CTK also has some limitations, including its potential to induce oxidative stress and DNA damage at high concentrations and long exposure times. CTK also has a relatively short half-life in the body, which may limit its therapeutic potential.
未来方向
There are several future directions for the research on CTK. One direction is to explore the potential use of CTK as an anti-cancer agent, either alone or in combination with other drugs. Another direction is to investigate the mechanism of action of CTK in more detail, including its effects on different signaling pathways and enzymes. Another direction is to study the potential use of CTK in different formulations, such as nanoparticles or liposomes, to improve its stability and bioavailability. Finally, another direction is to investigate the potential use of CTK in different clinical settings, such as wound healing, dermatitis, and oral infections.
合成方法
CTK can be synthesized through the reaction of cinnamaldehyde and thioacetamide in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction takes place in a solvent, such as ethanol, at a specific temperature and time. The resulting product is purified through distillation and recrystallization to obtain a high-purity CTK.
科学研究应用
CTK has been studied for its potential applications in different fields, including pharmaceuticals, cosmetics, and food industries. In the pharmaceutical industry, CTK has been shown to exhibit antibacterial, antifungal, and anti-inflammatory activities. CTK has also been studied for its potential use as an antioxidant and anti-cancer agent. In the cosmetic industry, CTK has been used as a fragrance ingredient in different products, such as perfumes, lotions, and soaps. In the food industry, CTK has been used as a flavoring agent in different products, such as baked goods, candies, and beverages.
属性
IUPAC Name |
4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c1-10-9-14-12(13-10)8-7-11-5-3-2-4-6-11/h2-9H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGRGPPMSNVTCL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)



![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
